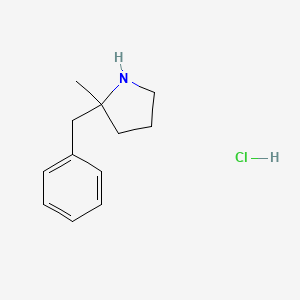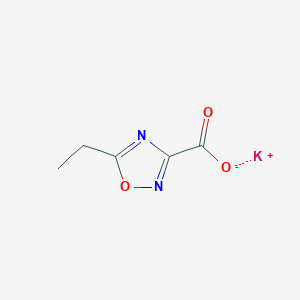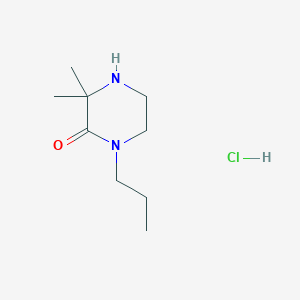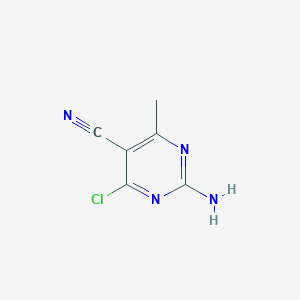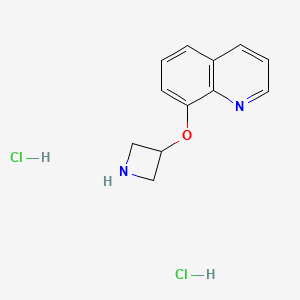
(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride
Vue d'ensemble
Description
(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride, also known as MMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic and industrial applications. It has a CAS Number of 1803588-12-6 and a molecular weight of 202.7 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-methyl-2-(methylsulfonyl)propyl)hydrazine hydrochloride . The InChI code is 1S/C5H14N2O2S.ClH/c1-5(2,4-7-6)10(3,8)9;/h7H,4,6H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.Applications De Recherche Scientifique
Genotoxic Impurities Control
Hydrazines, including compounds similar to "(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride," are of interest in the pharmaceutical industry for controlling genotoxic impurities in drug products. Research by Elder, Snodin, and Teasdale (2011) reviews analytical approaches for controlling such impurities, emphasizing the importance of selecting appropriate analytical techniques specific to the requirements of controlling genotoxic impurities in active pharmaceutical ingredients (APIs) (Elder, D., Snodin, D., & Teasdale, A., 2011).
Environmental and Health Impact
The environmental and health impacts of hydrazines are also a significant area of research. Tóth (1994) assessed the carcinogenic action of various hydrazines in humans, underlining the importance of understanding the exposure and cancer development correlation (Tóth, B., 1994). Additionally, Tóth (1996) reviewed the antineoplastic actions of hydrazines and hydrazine-containing natural products, indicating their potential in cancer chemotherapeutic activity but also highlighting the carcinogenic risks associated with hydrazine compounds (Tóth, B., 1996).
Industrial and Hazardous Waste Treatment
In the context of industrial and hazardous waste treatment, Judeikis and Hill (1991) discussed a Hydrazine Waste Water Treatment System (HWWTS) that utilizes ozone and ultraviolet radiation for treating waters contaminated by hydrazine propellants, demonstrating the applicability of hydrazine-related processes in mitigating environmental pollution (Judeikis, H., & Hill, M., 1991).
Methane Functionalization
Research into the homogeneous functionalization of methane, a process of great interest for converting natural gas into more valuable chemicals, sheds light on the broader category of reactions where hydrazine derivatives could potentially play a role. Gunsalus et al. (2017) reviewed systems that convert methane to functionalized products, emphasizing the grand challenge of developing cleaner, less expensive methods for utilizing methane reserves (Gunsalus, N., et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propriétés
IUPAC Name |
(2-methyl-2-methylsulfonylpropyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-7-6)10(3,8)9;/h7H,4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDDNRLRXPWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNN)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



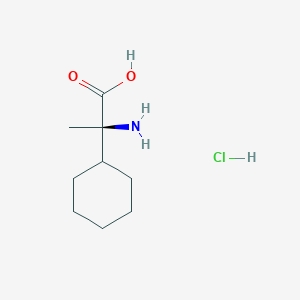
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)
![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
